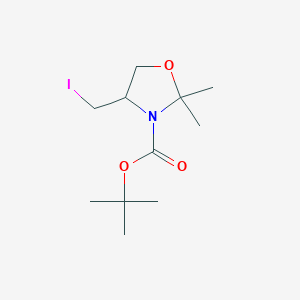
Diethyl 1,3,5-benzenetricarboxylate
説明
Diethyl 1,3,5-benzenetricarboxylate is a chemical compound that demonstrates solubility in organic solvents and has garnered attention for its roles in both organic synthesis and laboratory applications . It serves as a reagent in the synthesis of diverse organic compounds, including amino acids, peptides, and biologically active substances .
Synthesis Analysis
Diethyl 1,3,5-benzenetricarboxylate serves as a reagent in the synthesis of diverse organic compounds . It plays a role in the synthesis of various polymer and copolymer materials . An iron-based metal–organic framework [Fe (BTC) (BTC: 1,3,5-benzenetricarboxylate)] has been shown to be an active and heterogeneous catalyst for both oxidative cyclization of methylenebisnaphthols and a modern tandem process (an in situ oxidation-aminal formation-oxidation sequence) .Molecular Structure Analysis
The molecular formula of Diethyl 1,3,5-benzenetricarboxylate is C13H14O6 . It has a molecular weight of 266.25 . The linear formula is HO2CC6H3(CO2C2H5)2 .Chemical Reactions Analysis
Diethyl 1,3,5-benzenetricarboxylate serves as a reagent in the synthesis of diverse organic compounds . It plays a role in the synthesis of various polymer and copolymer materials . An iron-based metal–organic framework [Fe (BTC) (BTC: 1,3,5-benzenetricarboxylate)] has been shown to be an active and heterogeneous catalyst for both oxidative cyclization of methylenebisnaphthols and a modern tandem process (an in situ oxidation-aminal formation-oxidation sequence) .Physical And Chemical Properties Analysis
Diethyl 1,3,5-benzenetricarboxylate is a solid with a melting point of 152-154 °C (lit.) . It demonstrates solubility in organic solvents .科学的研究の応用
Catalyst-Free Transformations in Water
- Diethyl 1,3,5-benzenetricarboxylate undergoes unusual transformations in water without any catalysts, yielding triethyl 1,3,5-benzenetricarboxylate in good yield. This process involves deethoxycarbonylation and is considered efficient and practical for forming ethyl polyfluorobenzoylacetates from diethyl polyfluorobenzoylmalonates (Bazhin et al., 2012).
Synthesis of New Dendrimers
- Diethyl 1,3,5-benzenetricarboxylate is used in the efficient synthesis of new dendrimeric polyesters, which have potential applications in drug delivery. These dendrimers consist of 1,3,5-benzenetricarboxylic acid building blocks and possess functional groups that are useful in medical applications (Salamończyk, 2011).
Photodimerization Reactions
- In methanol solution, diethyl 1,2-benzoxaphosphorine-3-carboxylates undergo regio- and stereoselective [2+2] photodimerization, yielding specific dimeric compounds. This process is significant in understanding the stereogenic properties of these compounds (Nikolova et al., 2002).
Photovoltaic Applications
- 1,3,5-Benzenetricarboxylic acid, a derivative of Diethyl 1,3,5-benzenetricarboxylate, is used as a chelate agent in the synthesis of NiTiO3 nanoparticles. This study highlights its role in influencing the morphology and particle size of NiTiO3, which has significant implications for photovoltaic applications (Sobhani-Nasab et al., 2015).
Supramolecular Microtubes Formation
- Diethyl 1,3,5-benzenetricarboxylate is instrumental in forming supramolecular microtubes. These microtubes are created through self-assembly upon heating from aqueous solutions and have potential applications in nanotechnology and materials science (Frank et al., 2020).
Electrochemical Characterization
- The compound is also used in the synthesis and electrochemical characterization of novel polymers. These polymers have potential applications in advanced electronic and structural materials due to their predictable properties (Kurtay et al., 2020).
将来の方向性
Diethyl 1,3,5-benzenetricarboxylate has garnered attention for its roles in both organic synthesis and laboratory applications . It serves as a reagent in the synthesis of diverse organic compounds, including amino acids, peptides, and biologically active substances . Additionally, it plays a role in the synthesis of various polymer and copolymer materials . This suggests potential future applications in the field of organic synthesis and materials science.
作用機序
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 3,5-Bis(ethoxycarbonyl)benzoate may interact with its targets to form new bonds, leading to changes in the target molecules.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
特性
IUPAC Name |
3,5-bis(ethoxycarbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-3-18-12(16)9-5-8(11(14)15)6-10(7-9)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVXMTRMXPWCCV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626639 | |
| Record name | 3,5-Bis(ethoxycarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(ethoxycarbonyl)benzoate | |
CAS RN |
4105-93-5 | |
| Record name | 3,5-Bis(ethoxycarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1371189.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1371191.png)


![8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1371198.png)

![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1371203.png)


![N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1371208.png)


![1-[Ethyl(methyl)amino]acetone hydrochloride](/img/structure/B1371211.png)